molecular formula C18H14N2O3S B11320604 N-[4-(acetylamino)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide

N-[4-(acetylamino)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11320604
M. Wt: 338.4 g/mol
InChI Key: YGXKFALHCJRDFX-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isothiochromene core and an acetylamino phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-acetylaminophenyl isothiocyanate with 1-oxo-1H-isothiochromene-3-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene core, which imparts specific chemical properties and reactivity

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C18H14N2O3S/c1-11(21)19-13-6-8-14(9-7-13)20-17(22)16-10-12-4-2-3-5-15(12)18(23)24-16/h2-10H,1H3,(H,19,21)(H,20,22)

InChI Key

YGXKFALHCJRDFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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